3-(4-chlorophenyl)-1H-indazol-5-amine
Description
Historical Context and Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental building blocks in the realm of drug discovery and medicinal chemistry. wisdomlib.orgmdpi.com These compounds are widely distributed in nature, forming the core structures of essential biomolecules like alkaloids, vitamins, and antibiotics. mdpi.comrsc.orgnih.gov Their significance is underscored by statistical analysis of approved pharmaceuticals; approximately 60% of all unique small-molecule drugs approved by the FDA contain at least one nitrogen-based heterocycle. mdpi.comrsc.orgnih.gov
The prevalence of these scaffolds in biologically active molecules can be attributed to their inherent stability and their capacity to engage in crucial intermolecular interactions, such as hydrogen bonding, with biological targets like enzymes and nucleic acids. mdpi.comnih.govnih.gov This ability to form stable complexes often correlates with the therapeutic effect of the compound. mdpi.com From naturally occurring substances like morphine and nicotine (B1678760) to synthetic drugs such as diazepam and chloroquine, nitrogen heterocycles have historically been and continue to be a rich source of therapeutic agents. mdpi.comrsc.org
Overview of Indazole as a Privileged Scaffold for Bioactive Compounds
Among the vast array of nitrogen-containing heterocycles, indazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged scaffold". nih.govnih.govresearchgate.net This term reflects the ability of the indazole core to serve as a versatile template for developing ligands that can interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities. researchgate.netresearchgate.net
The unique chemical properties and tautomeric forms of indazole contribute to its versatility in drug design. researchgate.net It primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form generally being the more stable and common isomer. sci-hub.se The structure of the indazole nucleus allows for strategic modifications at various positions, enabling chemists to fine-tune the compound's physicochemical properties and biological activity. nih.gov Its ability to participate in hydrogen bonding and π-π stacking interactions further enhances its capacity to bind effectively to macromolecular targets. nih.gov The indazole motif is present in numerous commercially available drugs and a multitude of compounds currently undergoing clinical investigation. nih.govresearchgate.net
Broad Spectrum of Pharmacological Activities Associated with Indazole Derivatives
The structural versatility of the indazole scaffold has led to the discovery of derivatives with an exceptionally broad spectrum of pharmacological activities. nih.govnih.gov Indazole-based compounds have been extensively studied and developed as potent agents for various therapeutic applications. sci-hub.seeurekaselect.com
Key activities associated with indazole derivatives include:
Anticancer: A significant number of indazole derivatives have been investigated as antitumor agents, with several reaching clinical use. nih.govnih.govnih.govresearchgate.net They often function as kinase inhibitors, targeting enzymes crucial for cancer cell growth and proliferation. nih.gov
Anti-inflammatory: Researchers have identified novel indazole derivatives that exhibit potent anti-inflammatory effects. nih.govsci-hub.seeurekaselect.com
Antimicrobial and Antiparasitic: The indazole nucleus is a feature in compounds developed to combat bacterial, fungal, and parasitic infections. nih.govnih.govsci-hub.seeurekaselect.com
Anti-HIV: Certain indazole-containing compounds have shown promise as anti-HIV agents. nih.govnih.govresearchgate.net
Neuroprotective: Indazole derivatives have been explored for their potential in treating neurodegenerative diseases. sci-hub.seeurekaselect.com
Other Activities: The therapeutic potential of this class of compounds also extends to male contraception, osteoporosis treatment, and cardiovascular conditions, where they can act as anti-platelet and vasorelaxant agents. sci-hub.seeurekaselect.comnih.gov
The diverse biological effects of indazole derivatives are summarized in the table below, which includes examples of notable compounds.
| Pharmacological Activity | Description | Example Compound(s) |
| Anticancer | Inhibition of kinases involved in tumor growth and progression. nih.gov | Axitinib, Niraparib, Linifanib nih.govnih.govchemrxiv.org |
| Anti-inflammatory | Modulation of inflammatory pathways, such as the inhibition of enzymes like 5-lipoxygenase (5-LOX). sci-hub.se | 1-benzyl-3-(3-dimethylaminopropoxy)indazole sci-hub.se |
| Antiparasitic | Activity against various parasites. eurekaselect.comnih.gov | Indazole N-oxide derivatives sci-hub.se |
| Neuroprotection | Potential therapeutic agents for neurodegenerative disorders. sci-hub.seeurekaselect.com | N/A |
| Male Contraception | Compounds investigated for antispermatogenic activity. researchgate.net | N/A |
| Anti-HIV | Inhibition of viral replication. nih.govresearchgate.net | N/A |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-chlorophenyl)-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMFZLLDMOGMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60626543 | |
| Record name | 3-(4-Chlorophenyl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181335-70-5 | |
| Record name | 3-(4-Chlorophenyl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60626543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 4 Chlorophenyl 1h Indazol 5 Amine and Its Analogs
Established Synthetic Pathways to the 1H-Indazole Core Structure
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over the years. nih.gov These pathways often begin with appropriately substituted benzene (B151609) derivatives, which undergo cyclization to form the bicyclic indazole system.
Classical methods, while foundational, have been augmented by modern, more efficient processes. A significant advancement involves the intramolecular C-H amination of arylhydrazones. nih.govacs.org For instance, diaryl ketone hydrazones can be treated with iodine and a base to facilitate direct aryl C-H amination, yielding 3-substituted 1H-indazoles. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a ligand-free route to the indazole core. nih.gov
Another powerful strategy is the [3+2] cycloaddition reaction. This approach can involve the reaction of in situ generated arynes with diazo compounds or hydrazones to construct the indazole skeleton. organic-chemistry.org Transition-metal-catalyzed reactions are also prevalent. For example, 2-halobenzonitriles can undergo a palladium-catalyzed arylation with benzophenone (B1666685) hydrazone, followed by an acidic deprotection and cyclization sequence to afford 3-aminoindazoles. organic-chemistry.orgnih.gov Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones also provides an efficient route to 1H-indazoles. nih.gov
Table 1: Summary of Selected Synthetic Pathways to the 1H-Indazole Core | Method | Starting Materials | Key Reagents/Catalysts | Description | References | | :--- | :--- | :--- | :--- | :--- | | Intramolecular C-H Amination | Arylhydrazones | I2/KI/NaOAc or Pd catalyst | Direct cyclization via C-H bond activation to form the N-N bond of the pyrazole (B372694) ring. nih.govacs.org | | [3+2] Cycloaddition | Arynes and Hydrazones/Diazo compounds | CsF or TBAF | Annulation approach where an aryne reacts with a three-atom component to form the five-membered pyrazole ring. organic-chemistry.org | | Reductive Cyclization | o-Nitro-imines | Tri-n-butylphosphine | Condensation of o-nitrobenzaldehydes with amines, followed by a phosphine-promoted reductive cyclization. organic-chemistry.org | | Palladium-Catalyzed Cyclization | 2-Bromobenzonitriles and Hydrazones | Pd catalyst | A two-step process involving Pd-catalyzed arylation followed by an acid-mediated deprotection/cyclization cascade. organic-chemistry.org | | Copper-Catalyzed Cyclization | o-Haloaryl N-sulfonylhydrazones | Cu(OAc)2 or Cu2O | Copper-mediated N-N bond formation via cyclization of pre-formed hydrazones. nih.gov | | Rhodium-Catalyzed Annulation | Imidates and Nitrosobenzenes | Rh(III)/Cu(II) catalysts | Sequential C-H bond activation and intramolecular cascade annulation to form the indazole ring system. nih.govresearchgate.net |
Strategic Approaches for 3-Substituted and 5-Aminated Indazole Synthesis
The synthesis of the specific target, 3-(4-chlorophenyl)-1H-indazol-5-amine, requires a strategy that can regioselectively introduce the 4-chlorophenyl group at the C3-position and an amine group at the C5-position. The most logical approach involves creating a suitably functionalized indazole intermediate that can be elaborated into the final product.
A highly effective strategy begins with a precursor like 3-bromo-5-nitro-1H-indazole . This intermediate sets the stage for two crucial transformations: a palladium-catalyzed cross-coupling reaction to install the C3-aryl group and a subsequent reduction to form the C5-amine.
Functionalization of the Indazole Nucleus at the 3- and 5-Positions
Functionalizing the indazole core, particularly at the C3 and C5 positions, is key to building the target molecule. Halogenation of the indazole ring, especially at the 3-position, is a common first step as it provides a versatile handle for subsequent cross-coupling reactions. chim.it
For the synthesis of this compound, the strategy unfolds as follows:
Suzuki Cross-Coupling: The C3-position of 3-bromo-5-nitro-1H-indazole is functionalized using a Suzuki reaction. This involves coupling the bromo-indazole with (4-chlorophenyl)boronic acid in the presence of a palladium catalyst, such as PdCl₂(dppf)₂, and a base like cesium carbonate (Cs₂CO₃). This reaction selectively forms the C-C bond, yielding 3-(4-chlorophenyl)-5-nitro-1H-indazole . nih.gov
Nitro Group Reduction: The nitro group at the C5-position is then reduced to the desired primary amine. This transformation is reliably achieved using standard reducing agents. Common methods include reduction with tin(II) chloride (SnCl₂) in hydrochloric acid, catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst (H₂/Pd-C), or using elemental iron in acetic acid. This final step affords This compound .
This stepwise functionalization ensures high regioselectivity and provides a clear, adaptable pathway to the target compound and its derivatives. nih.gov
Application of Modern Organic Synthesis Techniques (e.g., C-H amination, cross-coupling reactions)
Modern synthetic methods have revolutionized the construction and functionalization of heterocyclic systems like indazoles. Transition-metal-catalyzed cross-coupling reactions are particularly powerful for creating C-C and C-N bonds with high precision. researchgate.net
Cross-Coupling Reactions: The Suzuki reaction, as described above, is a premier example of a palladium-catalyzed cross-coupling used for C3-arylation of indazoles. nih.gov Other important cross-coupling reactions applicable to indazole synthesis include:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction can be used to form C-N bonds, for instance, by coupling a halo-indazole with an amine to introduce substituents at various positions.
Copper-Catalyzed Reactions: Copper catalysts are often used for N-N bond formation in cyclization steps or for C-N coupling reactions, sometimes offering different reactivity or milder conditions compared to palladium. nih.govrsc.org
Direct C-H Functionalization: An emerging and highly atom-economical strategy is the direct functionalization of C-H bonds. rsc.org Rhodium(III)-catalyzed processes, for example, can achieve C-H activation and annulation of substrates like azobenzenes with aldehydes to form N-aryl-2H-indazoles. nih.govnih.govacs.org While direct C3-arylation of a pre-formed 1H-indazole can be challenging due to reactivity at other positions, methods involving intramolecular C-H amination are well-established for forming the core ring itself. nih.govacs.org
Table 2: Application of Modern Cross-Coupling Reactions in Indazole Synthesis | Reaction Type | Catalyst/Ligand | Bond Formed | Application Example | References | | :--- | :--- | :--- | :--- | :--- | | Suzuki Coupling | PdCl₂(dppf)₂ / Cs₂CO₃ | C-C | Arylation at the C3 or C5 position of a halo-indazole using a boronic acid. nih.gov | | Buchwald-Hartwig Amination | Pd(OAc)₂ / BINAP | C-N | N-arylation of the indazole core or amination of a halo-indazole. organic-chemistry.org | | Copper-Catalyzed C-N Coupling | CuI / L-proline | C-N | Synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine (B178648) derivatives. organic-chemistry.orgsamipubco.com | | Rhodium-Catalyzed C-H Activation | [Cp*RhCl₂]₂ / AgSbF₆ | C-C / C-N | Annulation of azobenzenes and aldehydes to form 2,3-disubstituted 2H-indazoles. nih.govnih.gov |
Design and Synthesis of Novel Analogs of this compound
The synthetic pathway established for this compound is highly amenable to the creation of diverse analogs. By systematically modifying the starting materials, a wide array of structurally related compounds can be accessed for further research.
The key points of diversification are:
Variation of the C3-Aryl Group: By simply substituting (4-chlorophenyl)boronic acid with other aryl or heteroaryl boronic acids in the Suzuki coupling step, a library of analogs with different substituents at the 3-position can be generated. nih.gov
Modification of the Indazole Core: Starting with indazole precursors bearing different substitution patterns (e.g., fluorine, methoxy, or trifluoromethyl groups at the C4, C6, or C7 positions) would yield analogs with varied electronic and steric properties on the benzo-fused ring. acs.org
Functionalization of the C5-Amine: The 5-amino group serves as a reactive handle for further derivatization. It can undergo acylation, alkylation, or be used as a nucleophile in condensation reactions to build more complex structures, such as fused heterocyclic systems. nih.govacs.orgacs.org
Table 3: Design and Potential Synthesis of Novel Analogs
| Analog Type | Modification Strategy | Example Starting Materials | Resulting Analog Structure |
|---|---|---|---|
| C3-Aryl Variation | Use different boronic acids in the Suzuki coupling. | 3-bromo-5-nitro-1H-indazole + (4-fluorophenyl)boronic acid | 3-(4-fluorophenyl)-1H-indazol-5-amine |
| C3-Aryl Variation | Use different boronic acids in the Suzuki coupling. | 3-bromo-5-nitro-1H-indazole + (pyridin-3-yl)boronic acid | 3-(pyridin-3-yl)-1H-indazol-5-amine |
| Core Modification | Start with a substituted 3-bromo-5-nitro-indazole. | 3-bromo-6-fluoro-5-nitro-1H-indazole + (4-chlorophenyl)boronic acid | 6-fluoro-3-(4-chlorophenyl)-1H-indazol-5-amine |
| C5-Amine Derivatization | Acylate the final product. | This compound + Acetyl chloride | N-(3-(4-chlorophenyl)-1H-indazol-5-yl)acetamide |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3-(4-chlorophenyl)-1H-indazol-5-amine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the indazole ring and the chlorophenyl substituent, as well as signals for the amine (NH₂) and the indazole NH protons. The protons on the 4-chlorophenyl group typically appear as two doublets due to the para-substitution pattern. The protons on the indazole core will have chemical shifts and coupling patterns characteristic of the indazole ring system. The amine and indazole NH protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be expected for the carbons of the indazole ring system and the 4-chlorophenyl group. The chemical shifts are influenced by the electronic environment; for instance, carbons bonded to nitrogen or chlorine will be shifted accordingly. Spectrometers operating at high frequencies, such as 100 MHz or 150 MHz, are often used for such analyses. rsc.orgrsc.org
Expected ¹H and ¹³C NMR Data The following table represents expected chemical shifts (δ) in ppm, based on the analysis of similar structures and general principles of NMR spectroscopy. The exact values can vary based on solvent and experimental conditions.
| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Indazole NH | ~13.0 (broad singlet) | - |
| Amine NH₂ | ~5.0-6.0 (broad singlet) | - |
| Chlorophenyl C-H | 7.5 - 8.2 (multiplet/doublets) | 128.0 - 135.0 |
| Indazole C-H | 7.0 - 7.8 (multiplet) | 110.0 - 125.0 |
| Indazole Quaternary C | - | 138.0 - 152.0 |
| Chlorophenyl C-Cl | - | ~134.0 |
| Chlorophenyl Quaternary C | - | ~130.0 |
| Indazole C-NH₂ | - | ~140.0 |
Data inferred from analysis of related structures like 1H-indazol-5-amine and various substituted indazoles. nih.govchemicalbook.com
Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign proton signals to their corresponding carbons and to establish long-range correlations, confirming the connectivity between the 4-chlorophenyl group and the indazole ring at the C3 position. mdpi.com
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₀ClN₃), high-resolution mass spectrometry (HRMS) provides a precise mass measurement, allowing for the confirmation of its molecular formula. rsc.org
The nominal molecular weight of the compound is 243.69 g/mol . bldpharm.comguidechem.com In an HRMS analysis using a technique like electrospray ionization (ESI), the compound would be detected as a protonated molecule [M+H]⁺ with a calculated m/z of approximately 244.0636. rsc.org A key feature in the mass spectrum would be the isotopic pattern characteristic of a chlorine-containing compound, with a prominent [M+H+2]⁺ peak at m/z 246.0607, approximately one-third the intensity of the [M+H]⁺ peak.
Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments can provide valuable structural information by breaking the molecule into characteristic fragments. Expected fragmentation pathways for this compound could include:
Loss of the chlorophenyl group.
Fission of the indazole ring.
Loss of small molecules like HCN or N₂.
Predicted Major Mass Spectrometry Peaks
| m/z (charge-to-mass ratio) | Proposed Ion Identity |
|---|---|
| ~244 | [M+H]⁺ (Protonated Molecule, ³⁵Cl isotope) |
| ~246 | [M+H]⁺ (Protonated Molecule, ³⁷Cl isotope) |
| ~133 | [M - C₆H₄Cl]⁺ (Loss of chlorophenyl radical) |
Fragmentation patterns are predicted based on common fragmentation rules for aromatic and heterocyclic compounds. mdpi.comuni.lu
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
The key functional groups are the N-H bonds of the primary amine and the indazole ring, the C-N bonds, the C=N and C=C bonds within the aromatic rings, and the C-Cl bond. Spectra are typically recorded using KBr pellets or as a thin film. mdpi.com
Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3500 | N-H stretching (symmetric & asymmetric) | Primary Amine (-NH₂) |
| 3100 - 3300 | N-H stretching | Indazole ring |
| 3000 - 3100 | C-H stretching | Aromatic rings |
| ~1620 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| 1500 - 1600 | C=C and C=N stretching | Aromatic & Indazole rings |
| 1250 - 1350 | C-N stretching | Aromatic amine |
| 1080 - 1100 | C-Cl stretching | Aryl chloride |
Data table compiled from standard IR correlation charts and spectra of similar compounds like 2-(4-chlorophenyl)-1H-benzimidazole and aminopyrazoles. rsc.orginstanano.commdpi.com
X-ray Crystallography for Definitive Three-Dimensional Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a suitable single crystal of this compound must first be grown. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, revealing the exact positions of atoms, bond lengths, and bond angles. mdpi.comresearchgate.net
Typical Crystallographic Data Obtained
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit in the crystal lattice |
| Bond Lengths (Å) | Precise distances between bonded atoms |
| Bond Angles (°) | Angles formed by three connected atoms |
This table describes the type of data generated from an X-ray crystallography experiment. Specific values for the target compound would need to be determined experimentally. cardiff.ac.ukresearchgate.netmdpi.com
Chromatographic and Other Analytical Techniques for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or potential isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of a non-volatile solid compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with potential additives like formic acid or trifluoroacetic acid), would be suitable. The purity is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS can be used for both separation and identification. The gas chromatograph separates the components of a mixture, which are then directly introduced into the mass spectrometer for analysis. This provides both a retention time (from GC) and a mass spectrum (from MS) for each component, aiding in purity assessment and impurity identification. mdpi.com
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. A suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be used to develop the TLC plate, and the spots would be visualized under UV light. rsc.org
Comprehensive Pharmacological Evaluation and Biological Activity Profiling of 3 4 Chlorophenyl 1h Indazol 5 Amine
In Vitro Assessment of Diverse Biological Activities
The substitution pattern of the indazole ring system, particularly at the 3 and 5-positions, plays a crucial role in defining the biological effects of these compounds. The presence of a 4-chlorophenyl group at the 3-position and an amine group at the 5-position of the indazole core in 3-(4-chlorophenyl)-1H-indazol-5-amine suggests a potential for a range of pharmacological activities.
Anti-Cancer and Anti-Proliferative Activities
The indazole core is a well-established pharmacophore in the design of anti-cancer agents. nih.govsemanticscholar.org Numerous derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The 1H-indazole-3-amine structure, in particular, is recognized as an effective hinge-binding fragment for kinases, a key target in cancer therapy. nih.gov
Studies on related indazole derivatives have demonstrated significant anti-proliferative effects. For instance, a series of 1H-indazole-3-amine derivatives were tested against a panel of human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells. nih.govresearchgate.net One compound from this series, compound 6o, showed a promising IC50 value of 5.15 µM against the K562 cell line. nih.govresearchgate.net Another study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs also reported anti-cancer activity against a panel of 58 cancer cell lines. mdpi.com
The anti-cancer potential of indazole derivatives is often linked to their ability to induce apoptosis and affect the cell cycle. For example, compound 6o was found to potentially inhibit Bcl2 family members and the p53/MDM2 pathway, leading to apoptosis. nih.govresearchgate.net
While direct anti-cancer data for this compound is not extensively available in the reviewed literature, the known activities of its structural analogs suggest that it could be a valuable candidate for anti-cancer research. The presence of the 4-chlorophenyl group at the C3 position is a common feature in many biologically active compounds and may influence its potency and selectivity.
Table 1: Anti-proliferative Activity of Selected Indazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | nih.govresearchgate.net |
| 5-(3-Bromophenyl)-N-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (4e) | SNB-75 (CNS Cancer) | PGI of 41.25% at 10 µM | mdpi.com |
PGI: Percent Growth Inhibition
Anti-Infective Properties (e.g., Anti-Microbial, Anti-Fungal, Anti-Parasitic, Anti-HIV)
Indazole derivatives have been reported to possess a broad spectrum of anti-infective properties. nih.govsemanticscholar.org A study on new 3-(2-(4-chlorophenyl)-4-methylthiazol-5-yl) substituted-isoxazol-5-amine and related derivatives showed moderate to good activity against both Gram-positive (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Salmonella typhi). connectjournals.com Although not a direct analog, this highlights the potential of the 4-chlorophenyl moiety in conferring antimicrobial activity.
Furthermore, the indazole scaffold is a key component in the development of potent anti-HIV agents. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate in the synthesis of Lenacapavir, a potent anti-HIV therapeutic. chemrxiv.org This underscores the importance of the substituted indazole core in the design of antiviral drugs.
While specific antimicrobial, antifungal, or antiparasitic data for this compound were not found, the general anti-infective potential of the indazole class suggests this compound warrants investigation in this area.
Anti-Inflammatory and Immunomodulatory Effects
Various substituted indazole derivatives have attracted attention for their anti-inflammatory activities. nih.govsemanticscholar.org The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core, demonstrating the therapeutic precedent for this scaffold in treating inflammation. nih.gov
Research on other heterocyclic compounds with structural similarities also points towards potential anti-inflammatory effects. While direct experimental evidence for this compound is lacking in the provided search results, the established anti-inflammatory profile of the indazole class provides a strong rationale for its evaluation in inflammatory models.
Investigation of Central Nervous System Activities (e.g., Antidepressant, Anxiolytic)
The indazole scaffold has been explored for its potential in treating central nervous system (CNS) disorders. For example, 5-Bromo-1H-indazol-3-amine is utilized as a building block in the development of novel therapeutic agents in neurology. chemimpex.com Additionally, the serotonin (B10506) receptor antagonist Granisetron, used to manage chemotherapy-induced nausea and vomiting, contains an indazole ring, indicating the scaffold's ability to interact with CNS targets. nih.gov
The specific CNS activities of this compound have not been reported in the available literature. However, the known neurological applications of related indazole compounds suggest that it could be a candidate for screening in CNS-related assays.
Exploration of Other Therapeutic Modalities (e.g., Antiarrhythmic, Vasorelaxant, Antidiabetic)
The versatility of the indazole scaffold extends to other therapeutic areas, including cardiovascular and metabolic diseases. General reviews of indazole derivatives mention their potential as anti-diabetic agents. nih.govsemanticscholar.org
While specific data on the antiarrhythmic or vasorelaxant properties of this compound were not identified, the broad biological activity profile of the indazole class suggests that screening for such effects could be a fruitful area of research.
Mechanism of Action Studies and Target Engagement
The primary mechanism of action for the anti-cancer effects of many indazole derivatives is the inhibition of protein kinases. nih.govnih.gov These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.
Several indazole-based compounds have been identified as potent kinase inhibitors. For example, the 3-aminoindazole scaffold can serve as an efficient hinge-binding template for kinase inhibitors. nih.gov Specific examples include:
TTK Kinase: A series of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides were discovered as potent inhibitors of the mitotic kinase TTK, a novel target for cancer treatment. nih.gov
BCR-ABL: A diarylamide 3-aminoindazole derivative, AKE-72, was identified as a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant, which is crucial in chronic myeloid leukemia (CML). semanticscholar.org
Receptor Tyrosine Kinases (RTKs): N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) is a multitargeted receptor tyrosine kinase inhibitor that potently inhibits the kinase activity of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov
The mechanism of action for other potential therapeutic effects, such as anti-infective or anti-inflammatory activities, is less defined for this specific chemical class but likely involves interaction with key enzymes or receptors within those pathways.
Table 2: Kinase Inhibition by Selected Indazole Derivatives
| Compound/Series | Target Kinase(s) | Key Findings | Reference |
| N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides/carboxamides | TTK | Potent inhibition of TTK kinase. | nih.gov |
| AKE-72 | Pan-BCR-ABL (including T315I mutant) | Potent inhibitor of wild-type and mutant BCR-ABL. | semanticscholar.org |
| ABT-869 | VEGFR and PDGFR families | Orally active multitargeted RTK inhibitor. | nih.gov |
| N1-Benzoylated 5-(4-pyridinyl)indazole-based inhibitors | Haspin, Clk4 | Demonstrated high selectivity against these kinases. | uni-saarland.de |
Given the prevalence of kinase inhibition as a mechanism for indazole derivatives, it is highly probable that the biological activities of this compound are mediated through interactions with one or more protein kinases. Further biochemical assays would be necessary to identify its specific molecular targets.
Kinase Inhibition Profiles and Specificity
The indazole ring system is a prominent feature in numerous kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The activity of these inhibitors is often dictated by the nature and position of substituents on the indazole core.
Derivatives of 3-aminoindazole have been identified as potent multitargeted receptor tyrosine kinase (RTK) inhibitors. nih.gov For instance, the compound N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea, known as ABT-869, has demonstrated significant inhibitory activity against kinases in the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) families. nih.gov This activity is attributed to the 3-aminoindazole moiety acting as an effective hinge-binding template within the kinase domain. nih.gov
Furthermore, other complex 3-aminoindazole derivatives have shown robust, broad-spectrum inhibition against a panel of oncogenic kinases. semanticscholar.org One such derivative displayed significant inhibition (83.9-99.3% at a 50nM concentration) against c-Kit, FGFR1, FLT3, FYN, LCK, LYN, PDGFRβ, RET, and VEGFR2. semanticscholar.org This highlights the potential of the indazole scaffold to be decorated to achieve potent and specific kinase inhibition profiles.
While direct data on this compound is not available, the established role of the 3-amino and 3-aryl-indazole core in kinase binding suggests that it could also exhibit inhibitory activity against various kinases. The 4-chlorophenyl group at the 3-position would play a significant role in defining the specificity and potency of this inhibition by interacting with hydrophobic pockets within the kinase active site.
Table 1: Kinase Inhibition by Selected Indazole Derivatives
| Compound Class | Target Kinases | Key Findings |
|---|---|---|
| 3-Aminoindazole Derivatives (e.g., ABT-869) | VEGFR, PDGFR families | Potent inhibition through hinge-binding. nih.gov |
| Diarylamide 3-Aminoindazoles | c-Kit, FGFR1, FLT3, LYN, PDGFRβ, VEGFR2 | Broad-spectrum inhibition of oncogenic kinases. semanticscholar.org |
Interaction with G-Protein Coupled Receptors (GPCRs)
G-protein coupled receptors are a large family of transmembrane receptors involved in a vast array of physiological processes, making them important drug targets.
The indazole nucleus has been incorporated into ligands targeting various GPCRs. Notably, derivatives of the indazole scaffold have been investigated as antagonists for the A3 adenosine (B11128) receptor (A3AR), a Gi-coupled receptor implicated in inflammation, pain, and cancer. nih.gov Selective antagonists for the human A3AR have been developed, with some exhibiting high affinity (Ki of 12 nM). medchemexpress.com The development of these antagonists often involves modifying substituents on the core structure to enhance affinity and selectivity. nih.gov
While direct evidence for this compound is lacking, its structural similarity to known GPCR ligands suggests a potential for interaction. The nature of the substituents—a 4-chlorophenyl group at position 3 and an amine at position 5—would be critical in determining its affinity and selectivity for specific GPCRs. For example, indole (B1671886) derivatives, which are structurally related to indazoles, have been developed as multi-target ligands for aminergic GPCRs, including dopamine (B1211576) D2 and serotonin 5-HT1A and 5-HT2A receptors. nih.gov
Table 2: Interaction of Indazole-Related Scaffolds with GPCRs
| Compound Class | Target GPCR | Activity |
|---|---|---|
| Indazole Derivatives | A3 Adenosine Receptor (A3AR) | Antagonistic activity. nih.govmedchemexpress.com |
| 1H-imidazo[4,5-c]quinolin-4-amine | A3 Adenosine Receptor (A3AR) | Positive Allosteric Modulator. nih.gov |
Enzyme Modulatory Effects
Beyond kinases, indazole-containing compounds have been shown to modulate the activity of other important enzyme classes.
Phosphodiesterases (PDEs): In the retina, GPCR signaling involves coupling to a cGMP-specific phosphodiesterase, PDE6. nih.gov While direct inhibition by this compound is not documented, the general ability of heterocyclic compounds to interact with the active sites of PDEs suggests this as a possibility.
DNA Gyrase: This bacterial enzyme is a target for antibiotics. While specific studies on indazole inhibition of DNA gyrase are not prominent in the search results, the general planarity and aromatic nature of the indazole ring are features found in many DNA intercalating agents and gyrase inhibitors.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a target in cancer immunotherapy. The indazole scaffold is structurally related to indole, the natural substrate for IDO1. This similarity suggests that indazole derivatives could potentially act as competitive inhibitors of this enzyme, although specific data for this compound is unavailable.
Molecular and Cellular Pathway Analysis
The ultimate biological effect of a compound is determined by its influence on molecular and cellular pathways. Based on the potential targets discussed, this compound could modulate several key pathways.
Should the compound inhibit receptor tyrosine kinases like VEGFR or PDGFR, it would likely interfere with signaling pathways crucial for angiogenesis (new blood vessel formation) and cell proliferation, such as the Ras-Raf-MEK-ERK (MAPK) pathway. nih.gov
If it acts as an antagonist at the A3 adenosine receptor, it could modulate intracellular cyclic AMP (cAMP) levels, as A3AR is a Gi-coupled receptor that inhibits adenylyl cyclase. medchemexpress.comnih.gov This could have downstream effects on various cellular processes, including inflammation and cell growth.
Furthermore, some 1H-indazole-3-amine derivatives have been shown to induce apoptosis (programmed cell death) and affect the cell cycle in cancer cells. researchgate.net These effects were potentially mediated by the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway. researchgate.net This suggests that compounds based on the indazole scaffold can trigger cell death through intrinsic and extrinsic apoptotic pathways.
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869) |
| 3-Aryl-4-(arylhydrazono)-1H-pyrazol-5-ones |
Structure Activity Relationship Sar Studies and Rational Drug Design for 3 4 Chlorophenyl 1h Indazol 5 Amine Derivatives
Elucidation of Key Structural Determinants for Potency and Selectivity
The 1H-indazole-3-amine structure is recognized as a highly effective "hinge-binding fragment". nih.gov This structural motif is adept at forming crucial hydrogen bonds with the hinge region of protein kinases, a common target class for this family of compounds. This interaction serves to anchor the molecule within the ATP-binding pocket of the kinase, a necessary first step for competitive inhibition. For instance, in the kinase inhibitor Linifanib, the 1H-indazole-3-amine core effectively binds to the kinase hinge region. nih.gov
In the specific case of 3-(4-chlorophenyl)-1H-indazol-5-amine, the key structural components influencing its activity are:
The 1H-Indazole Core : This bicyclic system provides the fundamental framework for target interaction. The nitrogen atoms within the pyrazole (B372694) ring are crucial for establishing hydrogen bonds with the protein target.
The 3-Aryl Group : The 4-chlorophenyl group at the C-3 position plays a significant role in defining the compound's selectivity and potency. This ring system often extends into a hydrophobic pocket within the target protein, and the chlorine atom can form specific halogen bonds or other non-covalent interactions, further enhancing binding affinity.
The C-5 Amine Group : The amine group at the C-5 position is a key interaction point. It can act as a hydrogen bond donor, forming interactions with nearby amino acid residues in the target protein. Modifications at this position are a common strategy to modulate the compound's biological activity and physicochemical properties. nih.gov Introducing different aromatic groups at this position can help explore interactions with more kinase targets, potentially increasing activity. nih.gov
Strategic Modification of the Chlorophenyl and Amine Moieties
Rational drug design for this class of compounds involves the strategic modification of its peripheral substituents to optimize interactions with the target protein. The chlorophenyl and amine moieties are primary targets for such modifications.
Modification of the Chlorophenyl Group: The 4-chlorophenyl ring at the C-3 position is a frequent subject of synthetic alteration. Researchers explore the effects of:
Varying the Halogen : Replacing the chlorine with other halogens (e.g., fluorine, bromine) to fine-tune electronic and steric properties.
Changing Substituent Position : Moving the chloro-substituent to the ortho- or meta-positions of the phenyl ring to probe the topology of the binding pocket.
Introducing Other Functional Groups : Replacing the chlorine with groups like methoxy, trifluoromethyl, or cyano to alter hydrophobicity, hydrogen bonding capacity, and metabolic stability.
Modification of the Amine Moiety: The amine group at the C-5 position is a versatile handle for chemical modification. Strategies include:
Acylation : Converting the primary amine to an amide by reacting it with various carboxylic acids. This can introduce new interaction points and alter the molecule's solubility and cell permeability.
Alkylation : Introducing alkyl or aryl groups to the amine nitrogen.
Suzuki Coupling : A powerful method used to introduce a wide variety of substituted aromatic and heteroaromatic groups at the C-5 position (after converting the amine to a more suitable functional group like a halide). nih.gov This allows for the exploration of a broad chemical space to enhance potency and selectivity. nih.gov
These modifications aim to achieve a more complementary fit within the target's binding site, leading to improved inhibitory activity.
Computational Chemistry and In Silico Modeling Approaches
Computational techniques are indispensable tools in modern drug discovery, providing insights that guide the synthesis and evaluation of new chemical entities. For this compound derivatives, these methods accelerate the design-synthesize-test cycle.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. researchgate.netnih.gov This technique is instrumental in understanding how indazole derivatives fit into the active site of their target proteins and in predicting their binding affinity.
The process involves:
Preparation of Receptor and Ligand : Obtaining the 3D structures of the target protein (often from X-ray crystallography or homology modeling) and the indazole ligand.
Docking Simulation : Using specialized software to place the ligand into the protein's binding site in numerous possible conformations and orientations.
Scoring and Analysis : Ranking the resulting poses based on a scoring function that estimates the binding energy. The poses with the lowest energy are considered the most likely binding modes.
Docking studies on related indazole derivatives have revealed key interactions, such as hydrogen bonds with hinge region residues like Gln, His, and Lys. researchgate.netjocpr.comjocpr.com The binding energy values derived from these simulations help prioritize which novel derivatives should be synthesized and tested. nih.gov
Interactive Table: Example Molecular Docking Results for Indazole Derivatives
This table shows representative data from molecular docking studies on various indazole derivatives, illustrating the types of interactions and binding energies that are analyzed.
| Compound Derivative | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2-p53 | GLN72, HIS73 | -3.59 x 10² |
| 1-trityl-5-azaindazole derivative | PBR | LEU43, GLN109, LYS140 | -2.86 x 10² |
| 1-trityl-5-azaindazole derivative | PBR | ILE141, PHE23, LEU30 | -2.58 x 10² |
Note: The data presented are for illustrative purposes and are derived from studies on related azaindazole compounds. researchgate.netjocpr.comjocpr.com The specific values for this compound would depend on the specific target protein.
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, providing valuable information on the stability of the predicted binding pose and the conformational flexibility of both the ligand and the protein. researchgate.netresearchgate.net
In the context of this compound derivatives, MD simulations can:
Assess Binding Stability : Confirm whether the interactions predicted by docking are maintained over a simulated time period (typically nanoseconds).
Analyze Conformational Changes : Reveal how the protein and ligand adapt to each other upon binding.
Calculate Binding Free Energy : Provide a more accurate estimation of binding affinity by considering entropic and solvent effects. nih.gov
These simulations are crucial for validating docking results and for gaining a deeper understanding of the molecular recognition process. nih.gov
Both fragment-based drug design (FBDD) and ligand-based drug design (LBDD) are powerful strategies that can be applied to the development of this compound derivatives.
Fragment-Based Drug Design (FBDD): In FBDD, small molecular fragments are screened for weak binding to the target protein. mdpi.com Promising fragments are then grown or linked together to create a more potent lead compound. The 1H-indazole-amine core itself can be considered a high-quality fragment due to its established role as a hinge-binder. nih.gov An FBDD approach might involve:
Identifying the 1H-indazole-amine fragment as a binder to a kinase hinge.
Screening a library of other fragments that bind to adjacent pockets.
Computationally or synthetically linking the indazole fragment with a second fragment (e.g., a substituted phenyl ring) to create a novel, more potent molecule.
Ligand-Based Drug Design (LBDD): LBDD is used when the 3D structure of the target protein is unknown. mdpi.com It relies on the principle that molecules with similar structures are likely to have similar biological activities. Starting with a known active compound like this compound, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used. mdpi.com This involves building a mathematical model that correlates the structural features of a set of known molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design process toward more potent compounds. mdpi.com
Preclinical Development and Translational Research Perspectives for 3 4 Chlorophenyl 1h Indazol 5 Amine
In Vivo Pharmacological Evaluation and Efficacy Studies
While specific in vivo efficacy studies for 3-(4-chlorophenyl)-1H-indazol-5-amine are not extensively documented in publicly available literature, the evaluation pathway for such a compound would follow established protocols for preclinical assessment of kinase inhibitors. The primary goal of in vivo studies is to translate the biochemical potency and cellular activity of a compound into a therapeutic effect in a living organism.
Efficacy is typically assessed in various animal models, most commonly xenograft models in mice, where human cancer cells are implanted to grow as tumors. For instance, a study on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, another heterocyclic scaffold, demonstrated a significant reduction in tumor growth in an A375 melanoma xenograft model in mice, validating its in vitro potency in a live system. nih.gov Similarly, indazole-based drug candidates are often evaluated in models relevant to their proposed target. For a compound like this compound, which has a structure suggestive of a kinase inhibitor, evaluation in xenograft models using cell lines with known kinase dependencies would be a logical step. For example, the K562 leukemia cell line is frequently used for inhibitors targeting the BCR-ABL kinase. researchgate.netnih.gov
The route of administration and pharmacokinetic properties are critical determinants of in vivo efficacy. A novel CRF1 antagonist, MTIP, demonstrated high oral bioavailability (91.1%) in rats, a highly desirable characteristic for a clinical candidate. nih.gov Preclinical pharmacokinetic studies for this compound would need to establish its absorption, distribution, metabolism, and excretion (ADME) profile to determine its suitability for oral administration and to guide dosing schedules in efficacy studies.
Assessment of Selectivity and Off-Target Effects
A crucial aspect of developing a kinase inhibitor is ensuring its selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding sites. Lack of selectivity can lead to off-target effects and associated toxicities. nih.gov Therefore, a comprehensive assessment of the selectivity profile of this compound would be a mandatory step in its preclinical development.
This is typically achieved by screening the compound against a large panel of kinases. nih.gov For example, a derivative of 3-aminoindazole, compound 5 (AKE-72), was profiled against a panel of 18 oncogenic kinases. While it potently inhibited its primary targets, it also showed significant activity against several other kinases, including c-Kit, FGFR1, and VEGFR2, highlighting the importance of such screens. semanticscholar.org
Interactive Table: Kinase Inhibition Profile of a Representative Indazole Derivative (Compound 5/AKE-72) This table shows the percentage of inhibition at a 50 nM concentration for a related indazole compound, illustrating a typical selectivity panel assessment.
| Kinase Target | Inhibition (%) | Kinase Target | Inhibition (%) |
| c-Kit | >90 | FMS | 64.5 - 73 |
| FGFR1 | >90 | c-Src | 64.5 - 73 |
| FLT3 | >90 | Other Kinases | No Inhibition |
| FYN | >90 | ||
| LCK | >90 | ||
| LYN | >90 | ||
| PDGFRb | >90 | ||
| RET | >90 | ||
| VEGFR2 | >90 | ||
| YES | >90 | ||
| Source: Adapted from El-Damasy et al. semanticscholar.org |
Achieving selectivity is a significant challenge but can be addressed through medicinal chemistry efforts. Strategies include designing inhibitors that bind to less conserved, inactive states of the target kinase or that exploit unique residues in or near the ATP-binding site. nih.gov For this compound, the 4-chlorophenyl group is a key modifiable element that could be altered to enhance selectivity against the intended target while minimizing interactions with other kinases.
Development of Next-Generation Indazole-Based Therapeutic Candidates
The this compound structure serves as a valuable scaffold or starting point for the development of more potent and selective therapeutic agents. The 1H-indazole-3-amine fragment is a well-validated "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many ATP-competitive inhibitors. nih.govnih.gov
Optimization efforts often focus on modifying the substituents on the indazole and phenyl rings to improve target engagement, cellular activity, and drug-like properties. For instance, research on 1H-indazol-3-amine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors showed that introducing fluorine substituents could significantly enhance potency. nih.gov One such optimized compound exhibited potent activity against FGFR1 and FGFR2 and improved antiproliferative effects in cancer cell lines. nih.gov
Another strategy involves extending the molecule to access additional pockets in the kinase domain. The development of AKE-72, a potent pan-BCR-ABL inhibitor, started from a simpler indazole core. nih.gov By adding a diarylamide tail, researchers created a molecule that not only showed robust potency against wild-type BCR-ABL but also against the challenging T315I mutant, which is resistant to many first-generation inhibitors. nih.govsemanticscholar.org
Interactive Table: Structure-Activity Relationship (SAR) Insights for Indazole Derivatives This table summarizes key optimization strategies and their outcomes based on studies of related indazole compounds.
| Core Scaffold | Modification Strategy | Resulting Compound/Series | Improved Property | Citation |
| 1H-indazole-3-amine | Addition of fluorine substituents to the phenyl ring | Compound 2a | Enhanced FGFR1/2 inhibition and cellular activity | nih.gov |
| 1H-indazole | Addition of a diarylamide tail with a piperazine (B1678402) moiety | Compound 5 (AKE-72) | Potent inhibition of wild-type and T315I mutant BCR-ABL | nih.govsemanticscholar.org |
| 1H-indazole-3-amide | Substitution at the C-5 position of the indazole | Compound 6o | Improved inhibitory effect and selectivity for K562 leukemia cells | nih.govresearchgate.net |
These examples demonstrate that the this compound scaffold holds significant potential for further elaboration to create next-generation drug candidates with superior efficacy and tailored selectivity profiles.
Future Directions in Clinical Translation and Drug Optimization
The path from a promising preclinical compound to a clinically approved drug is complex and requires continuous optimization. For a molecule like this compound or its optimized derivatives, future efforts would focus on several key areas to facilitate clinical translation.
Drug Optimization: Further chemical modifications would aim to perfect the compound's ADME properties. This includes enhancing metabolic stability, which can prolong the drug's half-life in the body, and ensuring it does not significantly inhibit crucial metabolic enzymes like cytochrome P450s, which could lead to drug-drug interactions. frontiersin.org Computational tools and structure-based design are increasingly used to guide these optimizations, allowing for a more rational approach to improving both potency and drug-like characteristics. nih.govnih.gov
Translational Strategies: A critical step toward clinical trials is the identification of a patient population most likely to respond to the drug. This involves discovering and validating predictive biomarkers. For a targeted kinase inhibitor, this could be a specific gene mutation, an amplification of the target kinase, or a particular gene expression signature. These biomarkers are essential for designing "smart" clinical trials that enrich for a responsive patient population, increasing the likelihood of success.
Addressing Drug Resistance: The emergence of drug resistance is a major challenge in cancer therapy. nih.gov Future optimization of indazole-based inhibitors should proactively consider potential resistance mechanisms. This could involve designing compounds that can inhibit common mutant forms of the target kinase, as seen with the development of inhibitors active against the BCR-ABL T315I mutation. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
